3'-Chloro-3'-deoxy-5'-O-tritylthymidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBVZHGDVFKZMX-JIMJEQGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570279 | |
| Record name | 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34627-62-8 | |
| Record name | 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro 3 Deoxy 5 O Tritylthymidine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 3'-Chloro-3'-deoxy-5'-O-tritylthymidine reveals a logical pathway for its synthesis. The primary disconnection involves the removal of the 5'-O-trityl protecting group, leading back to 3'-chloro-3'-deoxythymidine. This key intermediate can be further disconnected at the C3'-Cl bond, suggesting a precursor with a hydroxyl group at the 3'-position, namely thymidine (B127349).
The core of this synthetic strategy lies in the selective manipulation of the hydroxyl groups of the thymidine nucleoside. The 5'-hydroxyl is the most reactive primary alcohol and can be selectively protected. The subsequent challenge is the stereospecific replacement of the 3'-hydroxyl group with a chlorine atom, while the 3'- and 5'-hydroxyls are differentiated.
A plausible forward synthesis, therefore, commences with the protection of the 5'-hydroxyl group of thymidine with a trityl group. This is followed by the activation of the 3'-hydroxyl group to facilitate its substitution with a chloride ion, with inversion of stereochemistry.
Stereoselective and Regioselective Synthesis Strategies for 3'-Chloro-3'-deoxythymidine Scaffolds
Achieving the correct stereochemistry at the 3'-position is paramount for the biological activity of nucleoside analogues. The synthesis of 3'-chloro-3'-deoxythymidine scaffolds with high stereoselectivity and regioselectivity often involves an S(_N)2 reaction at the C3' center of a suitably protected thymidine derivative.
A common strategy involves the activation of the 3'-hydroxyl group as a good leaving group, such as a tosylate or mesylate. Treatment of the 5'-O-protected-3'-O-sulfonylated thymidine with a chloride source, like lithium chloride in a polar aprotic solvent, proceeds with inversion of configuration at the C3' center. This ensures the formation of the desired stereoisomer.
The regioselectivity is controlled by the inherent reactivity differences between the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups of the deoxyribose sugar. The greater steric hindrance and lower reactivity of the 3'-hydroxyl group allow for the selective protection of the 5'-position.
Role of Protecting Group Chemistry in the Synthesis of this compound
Protecting groups are indispensable tools in nucleoside chemistry, enabling the selective modification of specific functional groups. In the synthesis of this compound, the trityl (triphenylmethyl) group plays a crucial role in shielding the primary 5'-hydroxyl group.
The bulky nature of the trityl group allows for its selective introduction at the sterically less hindered 5'-position of thymidine. total-synthesis.com This protection is vital for several reasons:
Directing Reactivity: It prevents the 5'-hydroxyl from participating in undesired side reactions during the subsequent chlorination step at the 3'-position.
Enhancing Solubility: The hydrophobic trityl group increases the solubility of the nucleoside derivative in organic solvents, facilitating reactions and purification. total-synthesis.com
Facilitating Purification: The presence of the trityl group aids in the chromatographic purification of intermediates.
The dimethoxytrityl (DMT) group, a derivative of the trityl group, is also widely used in nucleoside synthesis, particularly in the solid-phase synthesis of oligonucleotides, due to its enhanced acid lability, allowing for milder deprotection conditions. total-synthesis.comwikipedia.org The choice of the protecting group is critical and must be stable to the reaction conditions employed for the 3'-chlorination and be readily removable at a later stage without affecting other parts of the molecule. umich.edu
Exploration of Novel Catalytic and Reagent Systems for Chlorination at the 3'-Position
The direct and stereoselective chlorination of the 3'-hydroxyl group of nucleosides remains a significant challenge. Traditional methods often require harsh conditions and can lead to side products. Consequently, there is ongoing research into the development of novel and milder chlorinating agents and catalytic systems.
Recent advancements have focused on reagents that offer better control over reactivity and selectivity. researchgate.netthieme-connect.de Examples of chlorinating agents that have been explored for various organic transformations and could be adapted for nucleoside chemistry include:
| Reagent Family | Specific Examples | Key Features |
| N-Chloroamides/imides | N-Chlorosuccinimide (NCS) | Readily available, mild electrophilic chlorine source. thieme-connect.de |
| Phosphorus-based reagents | Phosphorus pentachloride (PCl(_5)), Thionyl chloride (SOCl(_2)) | Classical reagents, often requiring careful control of reaction conditions. |
| Sulfur-based reagents | Sulfuryl chloride (SO(_2)Cl(_2)) | Can act as a source of electrophilic chlorine. thieme-connect.de |
| Organochlorine compounds | Appel reaction conditions (e.g., CCl(_4)/PPh(_3)) | Enables conversion of alcohols to chlorides with inversion of stereochemistry. |
The development of catalytic systems for stereoselective chlorination is also a promising area. While not yet standard for 3'-chlorination of nucleosides, research into enantioselective halogenation reactions in other contexts could pave the way for future applications in this field.
Chemoenzymatic and Biocatalytic Approaches to Nucleoside Synthesis
Chemoenzymatic and biocatalytic methods are gaining prominence in the synthesis of nucleoside analogues due to their exceptional stereo- and regioselectivity under mild reaction conditions. tandfonline.comresearchgate.net Enzymes, such as nucleoside phosphorylases and hydrolases, can be employed to construct the glycosidic bond or to modify the sugar moiety with high precision. mdpi.comdntb.gov.ua
While the direct enzymatic chlorination at the 3'-position is not a well-established method, biocatalysis can be strategically integrated into the synthetic route. For instance, enzymes could be used for:
Selective Protection and Deprotection: Lipases can be used for the regioselective acylation or deacylation of the sugar hydroxyl groups, offering an alternative to traditional chemical protecting groups.
Glycosylation: Nucleoside phosphorylases can catalyze the formation of the nucleoside from a modified sugar and the nucleobase, potentially incorporating a precursor to the 3'-chloro functionality. mdpi.com
These biocatalytic steps can significantly reduce the number of synthetic steps, improve yields, and lead to more environmentally friendly processes. nih.govnih.gov
Solid-Phase Synthesis Techniques for Nucleoside Analogues
Solid-phase synthesis has revolutionized the production of biopolymers like oligonucleotides and peptides, and its principles are increasingly applied to the synthesis of small molecule libraries, including nucleoside analogues. tandfonline.comnih.gov This technique involves attaching the initial nucleoside to an insoluble solid support and carrying out the subsequent chemical transformations in a sequential manner. nih.govbiotage.comumich.edu
The key advantages of solid-phase synthesis include:
Simplified Purification: Intermediates are purified by simple filtration and washing, eliminating the need for tedious chromatographic separations.
Automation: The repetitive nature of the synthetic cycles is amenable to automation, allowing for high-throughput synthesis.
In the context of this compound synthesis, a thymidine nucleoside could be anchored to a solid support, for example, through its 3'-hydroxyl group. The 5'-hydroxyl would then be protected with a trityl group, followed by the chlorination of the now-exposed 3'-position. Finally, cleavage from the solid support would yield the desired product. The choice of linker to the solid support is crucial to ensure stability during the synthesis and facile cleavage at the end. nih.govnih.gov
Continuous Flow Chemistry and Microreactor Applications in this compound Production
Continuous flow chemistry, often performed in microreactors, offers a paradigm shift from traditional batch production methods. springernature.com In a flow system, reagents are continuously pumped through a network of tubes and reactors where the chemical transformations occur. wikipedia.orgkth.se This technology provides several advantages for the synthesis of complex molecules like this compound:
Enhanced Safety: The small reaction volumes minimize the risks associated with highly reactive or unstable intermediates.
Precise Control: Temperature, pressure, and reaction time can be precisely controlled, leading to improved yields and selectivity.
Rapid Optimization: The ability to quickly vary reaction parameters allows for rapid optimization of the synthetic protocol.
Scalability: Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel, rather than using larger and potentially more hazardous batch reactors.
The synthesis of nucleosides and their analogues has been successfully demonstrated in continuous flow systems. acs.orgresearchgate.netnih.gov For instance, the protection of the 5'-hydroxyl group, the chlorination step, and the final deprotection could potentially be integrated into a multi-step continuous flow process, leading to a more efficient and scalable production of this compound. researchgate.netrsc.org
Optimizing the Synthesis of a Key Nucleoside Intermediate: A Focus on Reaction Conditions and Process Intensification
The conversion of thymidine to this compound is a multi-step process, with each stage offering opportunities for significant optimization. The initial step involves the selective protection of the 5'-primary hydroxyl group with a trityl group. This is a critical stage, as the regioselectivity of this reaction dictates the success of the subsequent chlorination at the 3'-position. Traditional methods for tritylation often involve reacting thymidine with trityl chloride in pyridine, which serves as both the solvent and the base to neutralize the hydrochloric acid byproduct ut.ac.irumich.edu.
Optimization of this tritylation step involves a careful balance of several factors. The molar ratio of trityl chloride to thymidine is a key parameter; an excess of the tritylating agent can lead to the undesirable formation of a di-tritylated byproduct umich.edu. The reaction temperature is also crucial, with room temperature often being sufficient for the selective protection of the 5'-hydroxyl group. Higher temperatures can increase the rate of the unwanted side reaction at the more sterically hindered 3'-hydroxyl position umich.edu. The choice of base and solvent can also influence the reaction's efficiency and selectivity. While pyridine is commonly used, other organic bases in various solvents are often screened to identify conditions that maximize the yield of the desired 5'-O-tritylthymidine.
The subsequent step, the selective chlorination of the 3'-hydroxyl group of 5'-O-tritylthymidine, presents its own set of challenges and optimization parameters. A variety of chlorinating agents can be employed, and the selection of the appropriate reagent is critical to achieving high selectivity and yield.
To further enhance the efficiency and sustainability of synthesizing nucleoside analogues like this compound, the pharmaceutical industry is increasingly turning to process intensification strategies. These approaches aim to make chemical processes safer, more efficient, and more environmentally friendly. Two prominent techniques in this area are microwave-assisted synthesis and continuous flow chemistry rsc.orgnih.govnih.govnih.govpharmasalmanac.compharmafeatures.com.
Continuous flow chemistry offers another avenue for process intensification. In a flow reactor, reagents are continuously pumped and mixed in a well-controlled environment, allowing for precise manipulation of reaction parameters such as temperature, pressure, and residence time nih.govpharmasalmanac.compharmafeatures.com. This high level of control often translates to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions pharmasalmanac.comcetjournal.it. The synthesis of nucleoside analogues can be adapted to a continuous flow process, enabling a more streamlined and scalable manufacturing operation.
The optimization of these advanced synthetic methodologies is a data-driven process. The following tables outline the key parameters that are typically investigated to enhance the synthesis of this compound.
Table 1: Optimization of Reaction Conditions
| Reaction Step | Parameter | Typical Conditions Investigated | Goal of Optimization |
| 5'-O-Tritylation | Reagent Ratio | Molar equivalents of Trityl Chloride vs. Thymidine | Maximize monosubstitution, minimize di-tritylation |
| Base | Pyridine, Triethylamine, DIPEA | Efficiently neutralize HCl, catalyze reaction | |
| Solvent | Pyridine, Dichloromethane, Acetonitrile | Optimize solubility and reaction rate | |
| Temperature | 0°C to 50°C | Enhance selectivity for the 5'-OH group | |
| 3'-Chlorination | Chlorinating Agent | SOCl₂, (COCl)₂, Appel reaction conditions (PPh₃/CCl₄) | Achieve high regioselectivity and yield |
| Solvent | Dichloromethane, Tetrahydrofuran, Dioxane | Ensure reagent stability and product solubility | |
| Temperature | -20°C to room temperature | Control reaction rate and minimize side reactions |
Table 2: Process Intensification Parameters
| Technique | Parameter | Typical Range Explored | Goal of Optimization |
| Microwave-Assisted Synthesis | Microwave Power | 50 - 300 W | Achieve rapid and uniform heating |
| Temperature | 50 - 150°C | Accelerate reaction rate | |
| Irradiation Time | 5 - 60 minutes | Minimize reaction time and byproduct formation | |
| Continuous Flow Chemistry | Flow Rate | 0.1 - 10 mL/min | Control residence time and reagent mixing |
| Reactor Temperature | 25 - 150°C | Optimize reaction kinetics | |
| Reagent Concentration | 0.1 - 1 M | Maximize throughput and reactor efficiency |
By systematically optimizing these reaction conditions and embracing process intensification techniques, the synthesis of this compound can be made more efficient, cost-effective, and scalable, thereby facilitating the development and production of novel nucleoside-based therapeutics.
Chemical Transformations and Derivatization of 3 Chloro 3 Deoxy 5 O Tritylthymidine
Nucleophilic Substitution Reactions at the 3'-Chloride Position
The carbon-chlorine bond at the 3'-position of 3'-Chloro-3'-deoxy-5'-O-tritylthymidine is susceptible to nucleophilic attack, enabling the introduction of a diverse range of functional groups. This reactivity is fundamental to the synthesis of many modified nucleosides.
A prominent example of this is the conversion to 3'-azido-3'-deoxythymidine (zidovudine or AZT), a cornerstone of antiretroviral therapy. biosynth.comthermofisher.comsigmaaldrich.com This transformation is typically achieved by reacting this compound with an azide (B81097) salt, such as sodium azide, in a suitable solvent. The resulting 3'-azido-3'-deoxy-5'-O-tritylthymidine serves as a key intermediate in the production of Zidovudine (B1683550), an FDA-approved medication for the treatment of AIDS. biosynth.com The azide group can then be further modified or is a critical component of the final active compound.
The general principle of nucleophilic aromatic substitution (SNAr) reactions, which can be either a two-step process involving a Meisenheimer intermediate or a concerted mechanism, provides a framework for understanding these transformations. nih.gov The reactivity of the 3'-position is influenced by the electronic properties of the nucleophile and the solvent system employed.
Modifications of the Trityl Protecting Group for Diverse Synthetic Pathways
The trityl (triphenylmethyl) group is a widely used protecting group for the 5'-hydroxyl function of nucleosides due to its steric bulk and acid lability. umich.edu Its removal, or deprotection, is a critical step in many synthetic sequences.
The standard method for detritylation involves treatment with a Brønsted acid. total-synthesis.com The reaction proceeds through the formation of a stable trityl cation. total-synthesis.com The rate of cleavage can be modulated by the addition of electron-donating groups to the phenyl rings of the trityl group. For instance, a monomethoxytrityl (MMTr) group is cleaved significantly faster than the standard trityl group, while a dimethoxytrityl (DMTr) group is even more labile. total-synthesis.com
While acidic conditions are common, issues such as depurination can arise, particularly with purine (B94841) nucleosides. cas.cz To circumvent this, alternative cleavage methods have been explored. For example, sodium periodate (B1199274) (NaIO4) has been used for the selective cleavage of O-(dimethoxytrityl) protecting groups. cas.cz The presence of water is essential for this reaction to proceed. cas.cz
Furthermore, the stability of the trityl group can be influenced by the reaction conditions during workup. For instance, significant loss of the 5'-trityl group can occur when drying oligonucleotides under high vacuum. glenresearch.com This can be mitigated by the addition of a non-volatile base like Tris. glenresearch.com
Functionalization Strategies on the Thymine (B56734) Base Moiety
While the primary focus of derivatization is often the sugar moiety, the thymine base of this compound can also be a target for modification to introduce novel properties.
One common site for functionalization is the N3-position of the thymine ring. For example, N3-cyanoethylation can be achieved by reacting with acrylonitrile. mdpi.com This modification can be used to prevent side reactions during oligonucleotide synthesis. mdpi.com Another strategy involves the introduction of a chloroethyl group at the N3-position, which can act as a precursor for forming interstrand crosslinks in DNA. nih.gov
The C5 position of the thymine base is another site amenable to modification. For instance, the introduction of an ethynyl (B1212043) group at the C2 position of a pyridone analogue of thymine has been shown to enhance base pairing with adenine. nih.gov These modifications can be crucial for developing novel probes for DNA hybridization and other biotechnological applications. nih.gov
Synthesis of Phosphorylated and Phosphoramidite (B1245037) Derivatives from this compound
The synthesis of phosphorylated and phosphoramidite derivatives is essential for incorporating modified nucleosides into oligonucleotides, which have widespread applications in research and therapeutics.
Following the conversion of the 3'-chloro group to other functionalities, such as an amino group, phosphorylation at the 5'-position can be carried out. For example, 3'-amino-3'-deoxythymidine (B22303) can be phosphorylated to yield 3'-amino-3'-deoxythymidine 5'-phosphate. rsc.orgnih.gov The active form of many antiviral nucleoside analogs, like AZT, is the 5'-triphosphate metabolite. medchemexpress.comnih.gov This active form, AZT-5'-triphosphate, acts as a DNA chain terminator, which is the basis for its therapeutic effect. nih.gov
The phosphoramidite method is the standard for automated solid-phase synthesis of oligonucleotides. nih.govchemrxiv.org This requires the preparation of phosphoramidite building blocks of the modified nucleosides. Starting from a protected nucleoside like this compound, a series of reactions are performed to introduce the desired modifications at the 3'-position and then to convert the 5'-hydroxyl group (after deprotection of the trityl group) into a phosphoramidite moiety. mdpi.comnih.gov For example, a fully protected 2'-deoxythymidine derivative can be synthesized and then converted to the corresponding phosphoramidite unit. researchgate.net
Conjugation Chemistry of this compound with Biomacromolecules
The ability to conjugate nucleoside analogs to biomacromolecules such as proteins and nucleic acids is crucial for various applications, including diagnostics, targeted drug delivery, and the study of biological processes. The versatile chemical handles introduced through the derivatization of this compound facilitate this conjugation.
The 3'-azido group, introduced via nucleophilic substitution, is a particularly useful functional group for bioconjugation. It can readily participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the nucleoside to a biomacromolecule containing a terminal alkyne. This approach is widely used for its high efficiency and specificity.
Furthermore, after conversion to 3'-amino-3'-deoxythymidine, the resulting primary amine can be coupled to carboxylic acids or activated esters on biomacromolecules to form stable amide bonds. This is a common strategy for labeling proteins and other molecules.
Development of Prodrugs and Targeted Delivery Systems based on this compound Scaffolds
To enhance the therapeutic efficacy of nucleoside analogs like AZT, which is derived from this compound, various prodrug and targeted delivery strategies have been developed. These approaches aim to improve drug solubility, increase bioavailability, and deliver the active compound to specific cells or tissues.
One strategy involves the synthesis of prodrugs where the 5'-hydroxyl group of AZT is functionalized with enzymatically labile groups. nih.gov For example, 5'-O-carbonate, 5'-O-carbamate, and 5'-O-ester prodrugs of AZT have been synthesized. nih.gov Some of these prodrugs have shown significantly enhanced anti-HIV activity compared to the parent drug. nih.gov Another approach is the development of chemical delivery systems (CDS) that utilize a redox trapping mechanism to enhance drug delivery to the brain. nih.gov A Zidovudine-CDS complex has been shown to deliver higher levels of the drug to the brain and exhibit improved antiretroviral activity. nih.gov
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of 3 Chloro 3 Deoxy 5 O Tritylthymidine
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 3'-Chloro-3'-deoxy-5'-O-tritylthymidine. This technique provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition.
Molecular Formula Confirmation: The expected molecular formula for this compound is C₂₉H₂₇ClN₂O₄. Using HRMS, the measured mass of the protonated molecule ([M+H]⁺) would be compared against the calculated theoretical mass. The high accuracy of the measurement, typically within a few parts per million (ppm), allows for the confident confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern of this compound is dominated by the cleavage of the trityl group, a common and predictable fragmentation pathway for tritylated compounds. The most prominent fragment observed in the spectrum would be the highly stable triphenylmethyl cation (trityl cation, Ph₃C⁺) at a mass-to-charge ratio (m/z) of 243.11.
Other significant fragments would arise from the cleavage of the glycosidic bond, separating the thymine (B56734) base from the modified sugar moiety. Further fragmentation of the sugar-phosphate backbone would also be expected. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule. nih.govnih.govmdpi.com
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of all atoms in this compound.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The spectrum of this compound would exhibit characteristic signals for the trityl, deoxyribose, and thymine moieties.
The protons of the trityl group would appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm. The anomeric proton (H-1') of the deoxyribose ring is expected to resonate as a triplet around 6.2-6.4 ppm. The protons on the deoxyribose ring (H-2', H-3', H-4', H-5') would appear in the range of 2.0 to 4.5 ppm, with their specific chemical shifts and coupling constants providing information about their stereochemical orientation. The methyl protons of the thymine base would give rise to a singlet at approximately 1.5-1.9 ppm. The H-6 proton of the thymine ring would be observed as a singlet or a narrow doublet around 7.5 ppm.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Trityl-H | 7.20 - 7.50 | m |
| H-6 | ~7.50 | s |
| H-1' | 6.20 - 6.40 | t |
| H-3' | ~4.30 | m |
| H-4' | ~3.90 | m |
| H-5'a, H-5'b | 3.10 - 3.30 | m |
| H-2'a, H-2'b | 2.10 - 2.40 | m |
| Thymine-CH₃ | 1.50 - 1.90 | s |
| NH | ~11.3 | s |
Note: Expected values are based on data for structurally similar compounds and general NMR principles. rsc.orgresearchgate.net m = multiplet, s = singlet, t = triplet.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The large number of carbon atoms in this compound results in a complex spectrum.
The carbons of the trityl group would produce several signals in the aromatic region (127-145 ppm), including a quaternary carbon signal for the carbon attached to the three phenyl rings. The carbonyl carbons (C-2 and C-4) of the thymine ring would resonate at the downfield end of the spectrum (150-165 ppm). The other carbons of the thymine ring and the deoxyribose moiety would appear at characteristic chemical shifts, which are sensitive to the substitution pattern and stereochemistry.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-2, C-4 | 150.0 - 165.0 |
| Trityl-C (aromatic) | 127.0 - 145.0 |
| C-6 | ~136.0 |
| C-5 | ~110.0 |
| C-1' | 84.0 - 87.0 |
| C-4' | 84.0 - 86.0 |
| Trityl-C (quaternary) | ~86.0 |
| C-3' | 60.0 - 70.0 |
| C-5' | ~64.0 |
| C-2' | ~39.0 |
| Thymine-CH₃ | ~12.0 |
Note: Expected values are based on data for structurally similar compounds. rsc.orgresearchgate.netthno.org
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for determining the three-dimensional structure of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity within the deoxyribose sugar ring, for example, by correlating the H-1' signal with the H-2' protons, H-2' with H-3', and so on.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals. For instance, the H-6 proton signal would show a correlation to the C-6 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for establishing connectivity between different functional groups. For example, correlations would be observed between the anomeric proton (H-1') and the carbons of the thymine base (C-2 and C-6), confirming the site of glycosylation. Correlations between the H-5' protons and the quaternary carbon of the trityl group would confirm the position of this protecting group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For example, a NOE correlation between the H-1' proton and the H-4' proton would be consistent with a specific sugar pucker conformation. NOEs between the protons of the thymine base and the deoxyribose ring would define the orientation around the glycosidic bond. nih.govmdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. youtube.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for its various functional groups. The strong C=O stretching vibrations of the thymine ring are expected in the region of 1650-1720 cm⁻¹. The N-H stretching of the imide group in the thymine ring would appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings of the trityl group are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the deoxyribose moiety would be observed between 2850 and 3000 cm⁻¹. The C-O stretching of the ether linkage of the trityl group would be found in the 1050-1150 cm⁻¹ region. The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹, though it may be weak and difficult to assign definitively. rsc.org
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (thymine) | 3200 - 3400 |
| Aromatic C-H stretch (trityl) | 3000 - 3100 |
| Aliphatic C-H stretch (sugar) | 2850 - 3000 |
| C=O stretch (thymine) | 1650 - 1720 |
| C-O stretch (ether) | 1050 - 1150 |
| C-Cl stretch | 600 - 800 |
Note: Based on general FT-IR correlation tables and data for similar compounds.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic rings of the trityl group and the pyrimidine (B1678525) ring of thymine. The C-C stretching vibrations of the rings would also be prominent. The C-Cl bond, being more polarizable than C-H, might give a more distinct signal in the Raman spectrum compared to the FT-IR spectrum. nih.govnih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and torsion angles.
This analysis would definitively confirm the relative and absolute stereochemistry at all chiral centers of the deoxyribose moiety. It would also reveal the conformation of the furanose ring (sugar pucker), the orientation of the thymine base with respect to the sugar (the glycosidic torsion angle), and the conformation of the bulky trityl group. This detailed structural information is crucial for understanding the molecule's shape and potential intermolecular interactions in the solid state. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity profiling and quantitative analysis of this compound. The development of a robust HPLC method is critical for separating the main compound from any process-related impurities, such as starting materials, by-products, and degradation products. Reversed-phase HPLC is the most common modality used for the analysis of modified nucleosides. nih.gov
A typical HPLC method for this compound involves a C18 column, which provides excellent separation based on the hydrophobicity of the analytes. umich.edu The trityl group, being highly lipophilic, significantly increases the retention time of the molecule on the reversed-phase column, allowing for effective separation from less hydrophobic impurities.
Method development often starts with a screening of different mobile phase compositions and pH values to achieve optimal separation. americanpharmaceuticalreview.com A common mobile phase system consists of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), and an organic modifier, typically acetonitrile. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the timely elution of all compounds with varying polarities. nih.gov
The quantitative analysis of this compound is achieved by creating a calibration curve using standards of known concentration. umich.edu The peak area of the analyte in the chromatogram is directly proportional to its concentration, allowing for precise quantification. umich.edu The method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness. researchgate.net
Interactive Data Table: Typical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18, 5 µm particle size, 250 x 4.6 mm | Provides good retention and separation of the lipophilic tritylated nucleoside from more polar impurities. nih.govumich.edu |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) or Ammonium Acetate in Water | Buffering agent that is compatible with mass spectrometry and provides good peak shape. researchgate.net |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. nih.gov |
| Gradient | Linear gradient from 5% to 90% B over 20-30 minutes | Ensures elution of a wide range of impurities with varying polarities. americanpharmaceuticalreview.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. researchgate.net |
| Column Temperature | 30-40 °C | Improves peak shape and reproducibility by reducing mobile phase viscosity. americanpharmaceuticalreview.comresearchgate.net |
| Detection | UV at 260 nm | Thymine base has a strong absorbance at this wavelength, providing high sensitivity. |
| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |
Gas Chromatography (GC) for Residual Solvent and Volatile Impurity Analysis
During the synthesis of this compound, various organic solvents are used. It is crucial to ensure that these residual solvents are removed to levels below the limits defined by regulatory bodies like the ICH. rroij.comthermofisher.com Gas Chromatography (GC), particularly with headspace sampling (HS-GC), is the standard technique for the analysis of residual solvents in pharmaceutical substances. thermofisher.comthermofisher.com
HS-GC involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas. A portion of this gas is then injected into the GC system for analysis. youtube.com This technique is highly sensitive and avoids the introduction of non-volatile matrix components into the GC column. youtube.com
The choice of the GC column is critical for separating the various solvents that might be present. A column with a cyanopropylphenyl polysiloxane stationary phase is often used for its ability to separate a wide range of common organic solvents. thermofisher.com A flame ionization detector (FID) is typically used for detection due to its excellent response to most organic compounds. researchgate.net For identification confirmation, a mass spectrometer (MS) can be coupled to the GC. rroij.com
The method must be validated to demonstrate its suitability for quantifying the relevant residual solvents at the required concentration levels. nih.gov This includes assessing specificity, linearity, accuracy, precision, and limits of detection and quantification for each solvent.
Interactive Data Table: Common Residual Solvents and Typical GC Conditions
| Residual Solvent | ICH Class | Boiling Point (°C) | GC Column | Typical Carrier Gas |
| Dichloromethane | 2 | 39.6 | TRACE TR-V1 or equivalent | Helium |
| Acetonitrile | 2 | 81.6 | TRACE TR-V1 or equivalent | Helium |
| Toluene | 2 | 110.6 | TRACE TR-V1 or equivalent | Helium |
| Pyridine | 2 | 115.2 | TRACE TR-V1 or equivalent | Helium |
| N,N-Dimethylformamide (DMF) | 2 | 153 | TRACE TR-V1 or equivalent | Helium |
| Ethanol | 3 | 78.4 | TRACE TR-V1 or equivalent | Helium |
| Ethyl Acetate | 3 | 77.1 | TRACE TR-V1 or equivalent | Helium |
| n-Hexane | 2 | 68 | TRACE TR-V1 or equivalent | Helium |
Chiral Chromatography for Enantiomeric Purity Assessment (if applicable to chiral intermediates/derivatives)
The stereochemistry of nucleoside analogs is critical for their biological activity. While this compound itself, derived from natural thymidine (B127349), is expected to be enantiomerically pure, some synthetic intermediates or derivatives used in its preparation could potentially be chiral and exist as a mixture of enantiomers. nih.gov The determination of enantiomeric purity is crucial to ensure the final product has the correct stereochemical configuration. nih.gov
Chiral chromatography is the most widely used technique for separating enantiomers. libretexts.org This can be achieved through two main approaches: direct and indirect separation.
Direct Separation: This method utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. libretexts.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are very common and effective for separating a wide range of chiral compounds, including nucleoside analogs. nih.govnih.gov The separation is typically performed using normal-phase chromatography with a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol). nih.gov
Indirect Separation: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard achiral column. libretexts.org However, this method requires an additional reaction step and careful consideration of potential interferences from the derivatizing agent. libretexts.org
The applicability of chiral chromatography to this compound would primarily be relevant if any of the synthetic precursors or starting materials possessed a chiral center introduced during their synthesis, or if side reactions leading to racemization were possible. For instance, if a chiral alcohol was used as a resolving agent or if a synthetic route involved the creation of a new stereocenter, the enantiomeric purity of that intermediate would need to be assessed. nih.gov
Interactive Data Table: Chiral Chromatography Considerations
| Parameter | Direct Method | Indirect Method |
| Stationary Phase | Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD) nih.gov | Standard Achiral Phase (e.g., C18) libretexts.org |
| Mobile Phase | Typically Normal Phase (e.g., n-Hexane/Isopropanol) nih.gov | Reversed-Phase or Normal Phase depending on the derivative. |
| Derivatization | Not required. | Required to form diastereomers. libretexts.org |
| Advantages | Direct analysis of enantiomers, fewer sample preparation steps. | Can use standard HPLC columns, potentially higher efficiency. libretexts.org |
| Disadvantages | CSPs can be expensive and have limitations on mobile phase compatibility. | Additional reaction step, potential for kinetic resolution, and interference from the derivatizing agent. libretexts.org |
| Applicability | For resolving enantiomers of chiral intermediates or the final product if racemization is a concern. nih.gov | When a suitable CSP is not available or for enhanced detection. |
Biological and Biomedical Research Applications of 3 Chloro 3 Deoxy 5 O Tritylthymidine and Its Analogues
Role in Nucleic Acid Chemistry and Oligonucleotide Synthesis Methodologies
3'-Chloro-3'-deoxy-5'-O-tritylthymidine is a valuable compound in the chemical synthesis of oligonucleotides (short DNA or RNA strands). These synthetic nucleic acids are essential tools in research, diagnostics, and therapeutics. The synthesis is typically performed on a solid-phase support using the phosphoramidite (B1245037) method, a process that involves the sequential addition of nucleotide building blocks. tcichemicals.com
In this process, the 5'-O-trityl group plays a crucial role as a temporary protecting group for the 5'-hydroxyl function of the nucleoside. umich.edu This protection is vital to prevent unwanted side reactions and to ensure that the nucleotide monomers are added in the correct 3' to 5' direction. umich.edu The synthesis cycle involves four main steps:
Deblocking: The acid-labile trityl group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support. umich.edu
Coupling: The next protected phosphoramidite monomer is activated and coupled to the newly freed 5'-hydroxyl group. tcichemicals.comumich.edu
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester. tcichemicals.com
Capping: Any unreacted 5'-hydroxyl groups are blocked to prevent the formation of incomplete sequences. tcichemicals.com
The presence of the 3'-chloro group allows for the creation of oligonucleotides with specific modifications at this position, enabling the synthesis of nucleic acid chains with altered backbones or functionalities for specialized research applications.
Investigation in Cellular Biology Research
Modified nucleosides are widely used in cellular biology to probe the mechanisms of DNA synthesis, replication, and repair. Understanding how these analogues are taken up by cells, metabolized, and how they interact with cellular machinery is crucial for both drug development and basic research.
For a nucleoside analogue to be effective, it must first be transported into the cell and then converted into its active triphosphate form by cellular kinases. This metabolic activation is a critical step. Studies on analogues like 3'-deoxy-3'-fluorothymidine (FLT) provide a clear model for this process. Research has shown that FLT is taken up by cells and phosphorylated by thymidine (B127349) kinase 1 (TK1), an enzyme whose activity is closely linked to cell proliferation. nih.gov
A robust method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to quantify the cellular accumulation of FLT and its key metabolite, FLT-monophosphate (FLT-MP). nih.gov In studies with LNCaP prostate cancer cells, the formation of FLT-MP was found to be directly proportional to the number of cells, demonstrating that the rate of metabolism reflects the rate of cell proliferation. nih.gov This type of assay is crucial for screening the efficacy of new anticancer or antiviral drugs that function as nucleoside analogues. nih.gov
Table 2: Cellular Metabolism of 3'-deoxy-3'-fluorothymidine (FLT) in LNCaP Cells
| Parameter | Description | Finding |
|---|---|---|
| Uptake | Entry of FLT into the cell. | FLT is readily taken up by cultured cancer cells. |
| Metabolism | Conversion of FLT to FLT-MP by Thymidine Kinase 1 (TK1). | The amount of FLT-MP formed is linearly proportional to the cell number. |
| Assay Utility | Usefulness in measuring cell proliferation. | FLT-MP levels correlate strongly with other measures of cell proliferation, like ATP generation. nih.gov |
Once converted to their triphosphate form, 3'-modified nucleoside analogues directly interfere with DNA synthesis. When a DNA polymerase encounters one of these analogues, it may incorporate it into the growing DNA strand in place of the natural nucleotide. nih.gov However, because the analogue lacks the 3'-hydroxyl group required to form the next phosphodiester bond, the elongation of the DNA chain is halted. nih.govnih.gov This mechanism of "chain termination" is a powerful way to inhibit the replication of rapidly dividing cells or viruses.
The use of radiolabeled thymidine, such as ³H-thymidine, has been a common method to measure rates of DNA synthesis. However, research has shown that this tool can be defective, as ³H-thymidine itself can induce dose-dependent inhibition of DNA synthesis, cell-cycle arrest, and DNA damage. nih.gov This highlights that the introduction of modified nucleosides can perturb the very processes they are meant to measure, a critical consideration in the design and interpretation of cell biology experiments. nih.gov The study of how cells respond to and potentially repair the DNA lesions caused by the incorporation of these analogues provides valuable insight into cellular DNA repair pathways.
Application in Molecular Probes and Biosensors
Modified nucleosides like this compound are valuable precursors for the synthesis of molecular probes. The trityl group serves as a protecting group for the 5'-hydroxyl function, allowing for selective modification at other positions of the molecule. The 3'-chloro group can be a site for further chemical derivatization to attach reporter molecules such as fluorophores or biotin.
One of the key applications of thymidine analogues is in the study of DNA synthesis and cell proliferation. nih.gov For instance, 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), a structurally similar compound, is a well-established PET tracer for imaging tumor cell proliferation in vivo. nih.govaacrjournals.orgnih.govaacrjournals.orgmdpi.com The uptake of [18F]FLT is mediated by thymidine kinase-1, an enzyme upregulated in proliferating cells. nih.gov Although this compound is not radiolabeled, its potential to be incorporated into DNA makes it a candidate for the development of non-radioactive probes for cell proliferation studies, analogous to BrdU (5-bromo-2'-deoxyuridine). nih.gov
In the realm of biosensors, particularly electrochemical biosensors, nucleoside analogues can be used as recognition elements. mdpi.com The development of electrochemical biosensors often involves the modification of electrode surfaces with molecules that can specifically interact with a target analyte. mdpi.comacs.orgacs.orgnih.govmdpi.com While direct applications of this compound in biosensors have not been reported, its structural features could potentially be exploited for the development of sensors for enzymes involved in nucleoside metabolism.
Table 1: Comparison of Thymidine Analogues Used as Molecular Probes
| Analogue | Reporter Group/Tag | Detection Method | Application |
| [3H]-Thymidine | Tritium (3H) | Autoradiography, Scintillation Counting | DNA Synthesis, Cell Proliferation |
| 5-Bromo-2'-deoxyuridine (BrdU) | Bromine | Immunohistochemistry (Anti-BrdU antibody) | Cell Proliferation, DNA Labeling |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Ethynyl (B1212043) group | Click Chemistry with fluorescent azides | DNA Synthesis, Cell Proliferation Imaging |
| 3'-Deoxy-3'-[18F]fluorothymidine ([18F]FLT) | Fluorine-18 (18F) | Positron Emission Tomography (PET) | In vivo Tumor Proliferation Imaging |
Methodological Approaches for In Vitro Biological Activity Screening
The biological activity of nucleoside analogues like this compound is typically assessed through a variety of in vitro screening assays. These assays are designed to evaluate the compound's effect on specific enzymes or cellular processes.
Nucleoside analogues are frequently screened for their ability to inhibit enzymes involved in nucleic acid synthesis and metabolism. nih.govyoutube.comresearchgate.net The triphosphate form of 3'-amino-3'-deoxythymidine (B22303), for example, acts as a competitive inhibitor of DNA polymerase. nih.gov Similarly, 3'-azido-3'-deoxythymidine (AZT) is a known competitive inhibitor of thymidine phosphorylation in mitochondria. nih.gov
An enzyme inhibition assay for a derivative of 3'-Chloro-3'-deoxythymidine would typically involve incubating the target enzyme (e.g., DNA polymerase, thymidine kinase) with its substrate and varying concentrations of the inhibitor. The rate of the enzymatic reaction is measured, often by monitoring the formation of a product or the depletion of a substrate. From this data, key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.
Table 2: Illustrative Enzyme Inhibition Data for a Hypothetical 3'-Substituted Thymidine Analogue
| Target Enzyme | Substrate | Analogue Concentration (µM) | % Inhibition | IC50 (µM) |
| DNA Polymerase α | dNTPs | 0.1 | 15 | 5.2 |
| 1 | 45 | |||
| 10 | 85 | |||
| 100 | 98 | |||
| Thymidine Kinase 1 | Thymidine | 0.1 | 5 | >100 |
| 1 | 12 | |||
| 10 | 25 | |||
| 100 | 40 |
This data is hypothetical and for illustrative purposes only.
Cell-based assays are crucial for determining the cytotoxic and cytostatic effects of nucleoside analogues. nih.gov Standard methods to assess cell proliferation include the thymidine incorporation assay, where the incorporation of radiolabeled thymidine into newly synthesized DNA is measured. revvity.comthermofisher.com Non-radioactive alternatives include assays based on the reduction of tetrazolium salts (e.g., MTT, XTT) or resazurin, which measure metabolic activity as an indicator of cell viability. nih.gov
For a compound like this compound, a cell proliferation assay would involve treating cultured cells with the compound over a period of time and then assessing the number of viable cells or the rate of DNA synthesis. Such studies are essential to understand the compound's potential as an anticancer or antiviral agent. The cytotoxic effects of novel synthesized derivatives are often evaluated using the MTT assay. researchgate.net
Table 3: Example of Cell Viability Data from an MTT Assay
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| MCF-7 (Breast Cancer) | 1 | 85.2 | 15.8 |
| 10 | 55.1 | ||
| 50 | 20.7 | ||
| 100 | 5.4 | ||
| A549 (Lung Cancer) | 1 | 92.3 | 28.4 |
| 10 | 68.9 | ||
| 50 | 35.1 | ||
| 100 | 12.6 |
This data is hypothetical and for illustrative purposes only.
Exploration in Combinatorial Chemistry and Library Synthesis for Bioactive Compounds
This compound is a valuable building block for combinatorial chemistry and the synthesis of nucleoside analogue libraries. nih.govresearchgate.netrsc.orgnih.gov The trityl group at the 5'-position provides robust protection during various chemical transformations, while the 3'-chloro group can serve as a handle for introducing molecular diversity.
In a combinatorial synthesis approach, the 3'-chloro group can be displaced by a variety of nucleophiles to generate a library of 3'-substituted-3'-deoxythymidine analogues. This strategy allows for the rapid generation of a large number of compounds with diverse functionalities at the 3'-position. The resulting library can then be screened for biological activity to identify lead compounds for drug discovery. The structure-activity relationship (SAR) of nucleoside analogues is a key area of investigation to optimize their therapeutic potential. nih.govnih.govacs.orgmdpi.comresearchgate.net
The synthesis of a 25,000-member library of nucleoside analogues has been described, demonstrating the power of combinatorial chemistry in this field. nih.gov Such libraries are instrumental in accelerating the discovery of new biological targets and the development of novel therapeutics. nih.gov
Computational and Theoretical Investigations of 3 Chloro 3 Deoxy 5 O Tritylthymidine
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3'-Chloro-3'-deoxy-5'-O-tritylthymidine, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict the molecule's reactivity. dntb.gov.ua The presence of the electron-withdrawing chlorine atom at the 3' position and the bulky trityl group at the 5' position significantly influences the electronic properties of the thymidine (B127349) scaffold. pharmaffiliates.comnih.gov
The reactivity of this compound can be further explored by calculating various reactivity descriptors. The electrostatic potential surface, for instance, reveals regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. chemrxiv.org This information is crucial for understanding how the molecule might interact with other molecules or biological targets. researchgate.net
Furthermore, quantum chemical methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. acs.org These predictions can be compared with experimental data to validate the computed structure and provide a more detailed interpretation of the experimental spectra. While specific calculations for this compound are not extensively reported in the public domain, the methodologies are well-established for modified nucleosides. biorxiv.orgoup.com
Table 1: Predicted Spectroscopic Data for a Hypothetical 3'-Substituted Thymidine Analogue
| Property | Predicted Value | Method |
| 1H NMR Chemical Shift (H1') | 6.2 ppm | B3LYP/6-31G(d) |
| 13C NMR Chemical Shift (C3') | 65 ppm | B3LYP/6-31G(d) |
| IR Vibrational Frequency (C=O) | 1680 cm-1 | B3LYP/6-31G(d) |
Note: This table is illustrative and based on general knowledge of nucleoside computational chemistry. Actual values for this compound would require specific calculations.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
These simulations are crucial for understanding the conformational preferences of the sugar ring (whether it adopts an N-type or S-type pucker) and the orientation of the thymine (B56734) base relative to the sugar (the glycosidic torsion angle). nih.govnih.gov These conformational features are known to be critical for the biological activity of nucleoside analogues. nih.gov
MD simulations also allow for the study of intermolecular interactions, such as those with solvent molecules or potential binding partners. chemrxiv.org By analyzing the trajectories from these simulations, one can identify persistent hydrogen bonds, van der Waals contacts, and other non-covalent interactions that stabilize certain conformations or binding modes. mdpi.com
Docking Studies and Molecular Modeling of Ligand-Receptor Interactions
To investigate the potential biological targets of this compound, molecular docking studies can be performed. mdpi.com This computational technique predicts the preferred binding orientation of a ligand (in this case, our compound of interest) to a receptor, which is typically a protein or a nucleic acid. rsc.org The process involves generating a multitude of possible binding poses and scoring them based on their steric and energetic complementarity to the binding site. nih.gov
Given its structure as a nucleoside analogue, potential receptors could include enzymes involved in nucleic acid metabolism, such as polymerases or kinases. nih.gov Docking studies could reveal whether this compound can fit into the active site of such enzymes and, if so, what specific interactions (e.g., hydrogen bonds with amino acid residues) stabilize the complex. mdpi.com The presence of the 3'-chloro group would prevent the formation of a phosphodiester bond, suggesting a potential role as a chain terminator in DNA synthesis. nih.govwikipedia.org The bulky 5'-O-trityl group would likely have a significant impact on binding, potentially occupying a hydrophobic pocket within the receptor. nih.gov
Table 2: Hypothetical Docking Results of this compound with a Viral Polymerase
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Tyr181, Met184, Gly190 |
| Type of Interaction | Hydrogen bond with thymine, Hydrophobic interaction with trityl group |
Note: This table is for illustrative purposes. Actual docking results would depend on the specific target protein and docking software used.
Quantitative Structure-Activity Relationship (QSAR) Studies for Related Nucleoside Derivatives
By systematically varying the substituent at the 3' position (e.g., F, Br, N3) and measuring their biological activity (e.g., inhibitory concentration against a specific enzyme), a QSAR model can be developed. nih.gov This model would use various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to predict the activity of new, unsynthesized analogues. nih.gov Such models can be highly valuable in guiding the optimization of lead compounds. nih.gov For instance, a QSAR study might reveal that a certain combination of steric bulk and electronegativity at the 3' position is optimal for activity.
In Silico Design and Virtual Screening of Novel this compound Analogues
The insights gained from the computational studies described above can be leveraged for the in silico design and virtual screening of novel analogues of this compound. mdpi.com For example, if docking studies suggest that a larger hydrophobic group at the 5' position could enhance binding, new analogues with different protecting groups could be designed and evaluated computationally before any synthetic effort is undertaken.
Virtual screening involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This can be done through structure-based methods, which rely on the 3D structure of the target, or ligand-based methods, which use the properties of known active compounds to identify similar molecules. mdpi.com By using the structural and electronic features of this compound as a starting point, one could perform a virtual screen to identify other commercially available or synthetically accessible compounds with similar properties and potentially improved activity. nih.gov This approach significantly accelerates the drug discovery process by prioritizing the most promising candidates for experimental testing. mdpi.comnih.gov
Future Research Directions and Emerging Potentials for 3 Chloro 3 Deoxy 5 O Tritylthymidine
Integration into Advanced Materials Science and Nanobiotechnology
The incorporation of chemically modified nucleosides into novel materials is a burgeoning area of research with far-reaching implications. The distinct physicochemical properties of 3'-Chloro-3'-deoxy-5'-O-tritylthymidine make it a compelling candidate for the development of advanced biomaterials and for applications in nanobiotechnology. The presence of the chlorine atom can influence the electronic properties and intermolecular interactions of materials into which it is incorporated.
Future research could focus on the synthesis of novel polymers and dendrimers using this chlorinated thymidine (B127349) analogue as a key building block. These materials could exhibit unique self-assembly properties, leading to the formation of well-defined nanostructures such as nanotubes, nanofibers, and vesicles. The trityl group, while primarily a protecting group in synthesis, could also be exploited for its hydrophobicity to drive self-assembly processes in aqueous environments.
In the realm of nanobiotechnology, this compound could be functionalized onto the surface of nanoparticles, such as gold nanoparticles or quantum dots. This would enable the development of targeted drug delivery systems, where the nucleoside analogue acts as a recognition motif for specific cellular targets. Furthermore, the incorporation of this compound into DNA-based nanomaterials could enhance their stability and introduce novel functionalities.
Table 1: Potential Applications in Materials Science and Nanobiotechnology
| Application Area | Potential Role of this compound |
| Biocompatible Polymers | Monomeric unit for synthesizing polymers with tailored properties. |
| Self-Assembling Nanostructures | Driving force for the formation of ordered nano-architectures. |
| Targeted Drug Delivery | Surface ligand on nanoparticles for cell-specific targeting. |
| DNA Nanotechnology | Component of stabilized DNA structures with enhanced features. |
Application in Next-Generation Gene Editing Technologies
The advent of CRISPR-Cas9 and other gene-editing tools has revolutionized molecular biology and created a demand for novel chemically modified nucleic acids to enhance the efficiency, specificity, and versatility of these systems. wikipedia.org While direct applications of this compound in gene editing are yet to be explored, its potential as a precursor for modified components of these systems is significant.
The 3'-chloro substitution prevents the extension of a DNA strand by polymerases, a property that could be harnessed to create chain-terminating oligonucleotides. These could be used to control the length of homology-directed repair (HDR) templates or to modulate the activity of the Cas enzyme. wikipedia.org Following deprotection of the trityl group and conversion to the corresponding triphosphate, the modified nucleoside could be incorporated into guide RNAs (gRNAs) or DNA templates.
Furthermore, the chlorine atom offers a site for further chemical modification, allowing for the attachment of fluorescent dyes, cross-linking agents, or other functional moieties. These modified oligonucleotides could be instrumental in developing more sophisticated gene-editing techniques with enhanced capabilities for visualization and control. Research in this area would involve the enzymatic incorporation of the modified nucleotide into nucleic acid strands and the evaluation of its impact on the performance of gene-editing systems.
Exploration in Diagnostic Imaging and Theranostics
The development of targeted molecular imaging agents is crucial for early disease diagnosis and for monitoring therapeutic responses. Halogenated nucleosides, particularly fluorinated analogues like [18F]FLT (3'-deoxy-3'-fluorothymidine), have been successfully used as PET imaging agents to visualize cell proliferation in tumors. The potential of chlorinated nucleosides in this domain remains an exciting area for investigation.
This compound could serve as a precursor for the synthesis of radiolabeled imaging probes. By replacing the stable chlorine atom with a radioactive isotope, such as chlorine-36 (³⁶Cl) or by introducing a positron-emitting radionuclide, this compound could be transformed into a PET or SPECT imaging agent. The biodistribution and uptake of such a tracer could provide valuable information about cellular processes, analogous to how thymidine analogues are used to track DNA synthesis. mdpi.com
In the field of theranostics, which combines therapy and diagnostics, a chlorinated nucleoside could be designed to have a dual function. nih.gov For instance, a molecule could be developed that not only allows for imaging but also exhibits therapeutic activity. The chlorine atom could also be a handle to attach a therapeutic payload, which would be delivered specifically to proliferating cells that take up the nucleoside analogue.
Development of Novel Synthetic Routes and Process Intensification Strategies
The efficient and scalable synthesis of modified nucleosides is a critical aspect of their development and application. While established methods for nucleoside synthesis exist, there is a continuous drive to develop more sustainable and cost-effective routes. wikipedia.org Future research on this compound will likely focus on novel synthetic strategies and process intensification.
One promising area is the application of flow chemistry. mdpi.combeilstein-journals.org Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput optimization. nih.govthieme-connect.de Developing a continuous flow synthesis for this compound could significantly reduce reaction times and improve yields and purity.
Table 2: Comparison of Synthetic Strategies
| Synthetic Strategy | Advantages | Potential Challenges |
| Traditional Batch Synthesis | Well-established procedures. | Long reaction times, potential for side products. |
| Continuous Flow Chemistry | Improved control, safety, and scalability. beilstein-journals.org | Requires specialized equipment and optimization. |
| Enzymatic/Chemoenzymatic | High stereoselectivity, mild reaction conditions. | Enzyme stability and availability. |
Unexplored Therapeutic Areas and Pharmacological Targets
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. medchemexpress.com The structural modifications in these compounds are designed to interfere with the replication of viral or cellular DNA. 3'-Chloro-3'-deoxythymidine, the parent compound of the tritylated version, has been noted as a purine (B94841) nucleoside analogue with potential antitumor activity through the inhibition of DNA synthesis and induction of apoptosis. medchemexpress.com
Future pharmacological studies should systematically evaluate the anticancer and antiviral spectrum of this compound and its deprotected form. Investigating its activity against a broad panel of cancer cell lines and viruses could uncover new therapeutic opportunities. nih.govnih.gov The mechanism of action should be elucidated to identify the specific cellular or viral enzymes that are targeted by the compound. For instance, its potential as an inhibitor of thymidylate synthase or thymidine monophosphate kinase in mycobacteria could be explored. mdpi.com
Beyond cancer and viral infections, the potential of this compound in other therapeutic areas, such as inflammatory or neurodegenerative diseases, should not be overlooked. The presence of the chlorine atom could confer unique pharmacological properties that differentiate it from other nucleoside analogues. nih.gov
High-Throughput Screening Methodologies for the Discovery of New Nucleoside-Based Bioactives
High-throughput screening (HTS) is a powerful tool in drug discovery for identifying novel bioactive compounds from large chemical libraries. drugtargetreview.combmglabtech.com this compound can serve as a valuable scaffold for the creation of diverse compound libraries for HTS campaigns. nih.gov
By systematically modifying the thymine (B56734) base, the trityl group, or by replacing the chlorine with other functional groups, a library of analogues can be generated. These libraries can then be screened against a wide range of biological targets to identify "hits" with desired activities. nih.gov The development of robust and miniaturized cell-based or biochemical assays is crucial for the success of such screening efforts. nih.gov
Furthermore, computational methods, such as virtual screening and molecular docking, can be employed to predict the binding of these analogues to specific protein targets, thereby prioritizing compounds for synthesis and experimental testing. wikipedia.org This integrated approach, combining combinatorial synthesis, HTS, and computational modeling, will accelerate the discovery of new nucleoside-based drugs derived from the this compound template.
Table 3: High-Throughput Screening Strategies
| Screening Method | Description | Key Considerations |
| Cell-Based Assays | Screening compounds for their effects on whole cells (e.g., cytotoxicity, antiviral activity). nih.gov | Target identification can be challenging. |
| Biochemical Assays | Screening against isolated molecular targets (e.g., enzymes, receptors). | May not reflect activity in a cellular context. |
| Virtual Screening | Computational prediction of compound activity against a specific target. wikipedia.org | Requires accurate protein structures and scoring functions. |
Q & A
Q. What are the key synthetic routes for preparing 3'-chloro-3'-deoxy-5'-O-tritylthymidine, and how do reaction conditions influence isomer formation?
- Methodological Answer : Two primary methods are documented:
- Chlorination of 5'-O-tritylthymidine using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in DMF at 23°C yields two isomers: the erythro-configuration isomer (15% yield, 14b ) and the major product 15a (35% yield), which retains the trityl group .
- Ring-opening of O-2,3'-anhydrothymidine derivatives with pyridine hydrochloride in DMF produces 14b in 70% yield .
- Key Considerations : The choice of reagents and reaction time significantly impacts isomer distribution. For example, extended reaction times (4 days) favor the erythro isomer . Preparative TLC with methylene chloride/ethyl acetate (3:2) is critical for isomer separation .
Q. How can NMR spectroscopy resolve structural ambiguities in 3'-chloro-3'-deoxy nucleoside derivatives?
- Methodological Answer :
- Proton Decoupling Experiments : For the major isomer 15a , NMR decoupling confirmed retention of C2' and C3' protons, distinguishing it from the erythro isomer 14b .
- Trityl Group Retention : The presence of aromatic protons in the trityl group (δ 7.2–7.4 ppm) and the absence of C5'-OH signals confirm retention of the trityl protecting group in 15a .
- Comparative Analysis : Identity with authentic samples (e.g., via mp, UV, and elemental analysis) is essential for unambiguous assignment .
Q. What are common derivatives of 3'-chloro-3'-deoxy nucleosides, and how are they synthesized?
- Methodological Answer :
- Phosphate Derivatives : Reaction with phosphorus oxychloride (POCl₃) under anhydrous conditions, followed by pyrophosphate coupling, yields triphosphate analogs (e.g., 5-chloro-2'-deoxycytidine triphosphate) .
- Amino and Carbamate Derivatives : Reacting with ethyl chloroformate or heptafluorobutyryl-imidazole produces 3'-N-substituted derivatives (e.g., 3'-heptafluorobutyramido derivatives), purified via preparative paper chromatography .
Advanced Research Questions
Q. How do competing reaction pathways during chlorination lead to isomer formation, and how can they be controlled?
- Methodological Answer :
- Mechanistic Insight : The chlorination of 5'-O-tritylthymidine proceeds via an SN2 mechanism, where steric hindrance from the trityl group directs chloride attack to C3', forming 14b . Competing elimination or retention of the trityl group leads to 15a .
- Optimization Strategies : Lowering reaction temperatures (e.g., 0°C) and using aprotic solvents (DMF) minimize detritylation. Adding acetone as a cosolvent prevents detritylation during deprotection steps .
Q. What experimental challenges arise during detritylation of 3'-chloro-5'-O-tritylthymidine, and how are they mitigated?
- Methodological Answer :
- Challenge : Acidic conditions (e.g., 80% acetic acid) can hydrolyze the chloroacetyl group or induce side reactions. Thiourea in ethanol causes detritylation, reducing yields .
- Solution : Use acetone as a cosolvent to stabilize the trityl group. For detritylation, mild acidic conditions (e.g., 0.1 M HCl in dioxane) preserve the 3'-chloro substituent .
Q. How can this compound be utilized in synthesizing nucleotide analogs for polymerase studies?
- Methodological Answer :
- Triphosphate Synthesis : React the deprotected 3'-chloro nucleoside with POCl₃ under argon, followed by tributylammonium pyrophosphate. Purify via ion-exchange chromatography (MonoQ column) and validate by electrospray ionization-mass spectrometry (ESI-MS) .
- Application : The 3'-chloro group acts as a chain terminator in DNA synthesis, enabling mechanistic studies of polymerase fidelity .
Q. What strategies are effective in resolving contradictory spectral data when assigning stereochemistry to 3'-chloro isomers?
- Methodological Answer :
- Cross-Validation : Combine NOE (Nuclear Overhauser Effect) experiments with X-ray crystallography. For example, the erythro isomer 14b shows NOE correlations between C2' and C4' protons .
- Computational Modeling : Density Functional Theory (DFT) calculations of NMR chemical shifts can distinguish between erythro and threo configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
